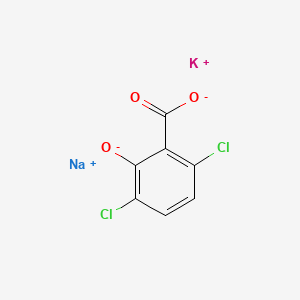

Potassium sodium 2,6-dichlorosalicylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium sodium 2,6-dichlorosalicylate: is a chemical compound with the molecular formula C₇H₃Cl₂O₃KNa. . This compound is a derivative of benzoic acid, where two chlorine atoms and one hydroxyl group are substituted at the 3rd and 6th positions, respectively. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt typically involves the reaction of 2,5-dichlorophenol with liquid caustic soda to form the phenolate salt. This intermediate is then reacted with carbon dioxide under pressure to form the corresponding carboxylate salt. The reaction is carried out at elevated temperatures (130-140°C) to facilitate the rearrangement and formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The final product is purified through crystallization and filtration techniques to obtain the desired purity.

Analyse Des Réactions Chimiques

Thermal Decomposition and Stability

Under elevated temperatures (>160°C), potassium sodium 2,6-dichlorosalicylate undergoes decomposition:

-

Decarboxylation : Loss of CO₂ yields 2,5-dichlorophenol derivatives.

-

Dechlorination : At temperatures exceeding 200°C, partial cleavage of C-Cl bonds occurs, forming mixed chlorophenolic byproducts .

Catalytic Role in Carboxylation

K₂CO₃ exhibits dual functionality:

This step increases 2,5-DCP conversion by up to 60% at a 1:1 K₂CO₃:2,5-DCP ratio .

Microbial Degradation Pathways

In environmental systems, 3,6-DCSA (the free acid form) is catabolized by Rhizorhabdus spp. via:

-

Hydroxylation : DsmABC monooxygenase hydroxylates C-5, forming 3,6-dichlorogentisate (3,6-DCGA) with m/z 220.9 (M⁻⁻H) .

-

Dechlorination : Subsequent removal of Cl⁻ generates 5-chlorogentisate (m/z 187.0) .

Halogenation and Sulfonation Reactions

In acidic media (e.g., H₂SO₄ or oleum), the compound undergoes electrophilic substitution:

-

Bromination : Reacts with Br₂ or HBr to form 5-bromo-3,6-dichlorosalicylate .

-

Sulfonation : Competing sulfonylation at the electron-rich C-3 position occurs in oleum .

Acid-Base Reactions

The phenolic hydroxyl (pKa≈2.8) and carboxylate groups (pKa≈4.5) enable pH-dependent speciation:

-

Acidic Conditions : Protonation yields 3,6-dichlorosalicylic acid.

-

Basic Conditions : Forms water-soluble salts (e.g., Na⁺/K⁺) .

Coordination Chemistry

The carboxylate and phenolate groups act as bidentate ligands, forming complexes with transition metals (e.g., Fe³⁺, Cu²⁺). These complexes are studied for catalytic and antimicrobial applications .

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Development:

Potassium sodium 2,6-dichlorosalicylate is primarily noted for its use in developing herbicides. Its efficacy against specific weed species has been studied extensively. The compound acts as a selective herbicide, particularly effective against broadleaf weeds while sparing grass species. This selectivity is crucial for crop management systems that rely on minimizing competition from weeds without harming the crops themselves.

Case Study:

A study evaluated the effectiveness of this compound in controlling common lambsquarters (Chenopodium album) and redroot pigweed (Amaranthus retroflexus). Results indicated a significant reduction in weed biomass when treated with the compound compared to untreated controls, demonstrating its potential as a viable herbicide option in integrated weed management strategies .

Table 1: Efficacy of this compound on Selected Weeds

| Weed Species | Control Rating (0-10) | Resistance Status |

|---|---|---|

| Common Lambsquarters | 8 | Not Resistant |

| Redroot Pigweed | 9 | Not Resistant |

| Waterhemp | 9 | Resistant |

Pharmaceutical Applications

Antimicrobial Properties:

Research has shown that this compound possesses antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for formulations aimed at treating infections.

Case Study:

In laboratory settings, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at low concentrations, suggesting its potential use as an antimicrobial agent in pharmaceutical products .

Analytical Chemistry

Reagent in Chemical Synthesis:

this compound is utilized as a reagent in various chemical syntheses, particularly in reactions involving phenolic compounds. Its role as a catalyst in the Kolbe-Schmitt reaction has been documented, facilitating the carboxylation of phenols .

Case Study:

A study detailed the use of this compound in synthesizing salicylic acid derivatives through the Kolbe-Schmitt reaction. The intermediate structures formed during this process were characterized using spectroscopic methods, confirming the compound's utility in producing valuable chemical intermediates for further applications .

Environmental Impact and Safety

Toxicological Assessments:

The environmental safety of this compound has been assessed through various toxicological studies. These studies indicate that while the compound is effective as an herbicide and antimicrobial agent, it must be used judiciously to minimize potential ecological impacts.

Table 2: Toxicity Data Overview

Mécanisme D'action

The mechanism of action of benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt involves its interaction with various molecular targets. The hydroxyl and chlorine substituents on the aromatic ring influence its reactivity and binding affinity to biological molecules. The compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, it can disrupt cellular processes by interacting with cell membranes and proteins .

Comparaison Avec Des Composés Similaires

Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with similar structural features but different functional groups.

2,6-Dichlorobenzoic acid: Another chlorinated benzoic acid derivative with similar reactivity but different substitution patterns.

Salicylic acid derivatives: Compounds with hydroxyl and carboxyl groups on the aromatic ring, similar to the hydroxyl and carboxyl groups in benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt.

Uniqueness: The unique combination of chlorine and hydroxyl substituents in benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt imparts distinct chemical properties, such as increased reactivity and specific binding affinities. These properties make it valuable in various applications, including herbicide synthesis and pharmaceutical research.

Propriétés

Numéro CAS |

68938-79-4 |

|---|---|

Formule moléculaire |

C7H2Cl2KNaO3 |

Poids moléculaire |

267.08 g/mol |

Nom IUPAC |

potassium;sodium;3,6-dichloro-2-oxidobenzoate |

InChI |

InChI=1S/C7H4Cl2O3.K.Na/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |

Clé InChI |

SPGJUPGSLJUOFA-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[Na+].[K+] |

SMILES canonique |

C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[Na+].[K+] |

Key on ui other cas no. |

68938-79-4 |

Description physique |

Liquid |

Numéros CAS associés |

3401-80-7 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.